![molecular formula C22H30O14 B12435169 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose is a complex carbohydrate derivative. It is a type of feruloylated oligosaccharide, which means it contains a ferulic acid moiety attached to a sugar molecule. This compound is known for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose typically involves the esterification of sucrose with ferulic acid. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 90-95°C under reduced pressure for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve enzymatic methods where specific enzymes catalyze the esterification process. This method is preferred for its efficiency and eco-friendliness compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose can undergo various chemical reactions, including:
Oxidation: The ferulic acid moiety can be oxidized to form quinones.
Reduction: The double bond in the ferulic acid moiety can be reduced to form dihydroferulic acid derivatives.
Hydrolysis: The ester bond can be hydrolyzed to release ferulic acid and sucrose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives of ferulic acid.
Reduction: Dihydroferulic acid derivatives.
Hydrolysis: Ferulic acid and sucrose.
Scientific Research Applications
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose primarily involves its antioxidant activity. The ferulic acid moiety can scavenge free radicals and reduce oxidative stress. This compound may also modulate signaling pathways related to inflammation and cell survival, contributing to its protective effects .
Comparison with Similar Compounds
Similar Compounds
Sucrose Stearate: Another ester of sucrose, but with stearic acid instead of ferulic acid.
Sucrose Monolaurate: An ester of sucrose with lauric acid.
Sucrose Benzoate: An ester of sucrose with benzoic acid.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose is unique due to the presence of the ferulic acid moiety, which imparts significant antioxidant properties. This makes it particularly valuable in applications where oxidative stress reduction is desired .
Properties
Molecular Formula |
C22H30O14 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/t13?,14?,16?,17?,18?,19?,20?,21?,22-/m0/s1 |
InChI Key |
XMBZZLUIFFOAHR-JYQQYYBKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


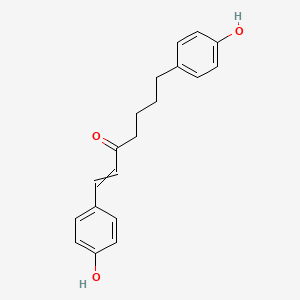


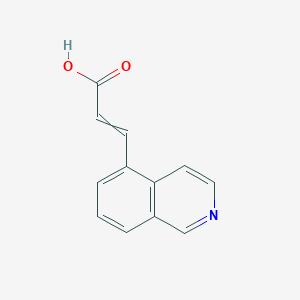
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
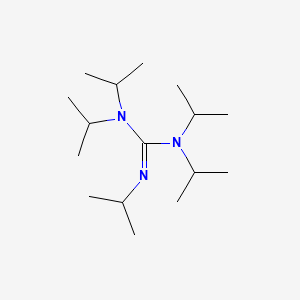


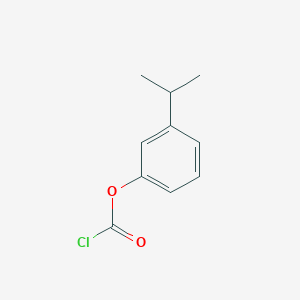
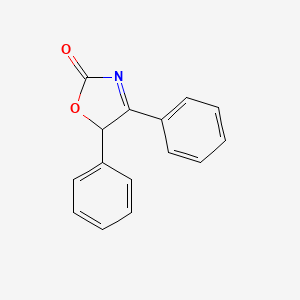
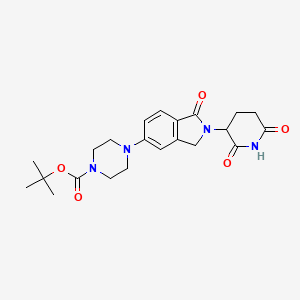
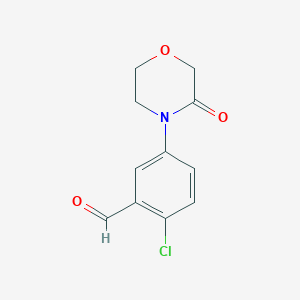
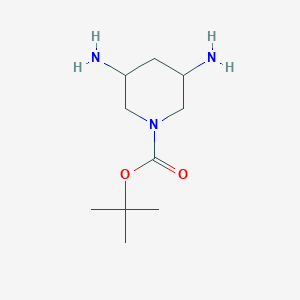
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
